molecular formula C21H13N3O3 B3122979 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-56-4

2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No. B3122979
CAS RN: 303995-56-4
M. Wt: 355.3 g/mol
InChI Key: BYRJIMWWURRPMG-UHFFFAOYSA-N
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Description

Naphthyridines and their derivatives have sparked great attention in recent years due to their biological uses . They have been used in the synthesis of a variety of compounds with significant biological activities .


Synthesis Analysis

The synthesis of naphthyridines involves various chemical reactions. For instance, substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .


Molecular Structure Analysis

Naphthyridines have a complex molecular structure. They are often used as a starter in the synthesis of heterocyclic compounds .


Chemical Reactions Analysis

Naphthyridines undergo a variety of chemical reactions. For example, they can react with sodium azide to give the corresponding tetracyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthyridines can vary widely. For instance, they can have a wide range of melting points .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, naphthyridines and their derivatives have been found to exhibit a variety of biological activities, including antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .

Future Directions

The future directions in the study of naphthyridines and their derivatives are promising. They continue to be a subject of interest due to their potential in drug discovery and development .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3/c25-19-14-5-1-2-6-18(14)27-20-16(19)10-15-17(23-20)7-9-24(21(15)26)12-13-4-3-8-22-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJIMWWURRPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136067
Record name 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303995-56-4
Record name 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303995-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
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2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Reactant of Route 6
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

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